H-Orn(2-CL-Z)-OH
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Description
“H-Orn(2-CL-Z)-OH” refers to a compound where the amine function in the side chains of Lys and Orn is protected by the 2-Cl-Z group . This group is commonly used in solution phase peptide synthesis and Boc solid phase peptide synthesis . It is also utilized for the same purpose in Fmoc synthesis, though much less frequently .
Synthesis Analysis
In standard Boc synthesis, the 2-Cl-Z group is removed simultaneously when the peptide is cleaved from the resin with HF or HBr/TFA . It can also be removed by hydrogenolysis over a Pd catalyst . The process involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass (with respect to the mass of the peptide) of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously and keeping the mixture acidic (add formic acid if necessary) .
Chemical Reactions Analysis
The 2-Cl-Z group can be removed by hydrogenolysis over a Pd catalyst . This involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously, and keeping the mixture acidic .
Scientific Research Applications
Adsorption Properties and Structure Analysis
Layered zinc hydroxychloride (Zn5(OH)8Cl2·H2O) exhibits interesting adsorption properties, especially after thermal treatment. Outgassing at specific temperatures results in structural changes and an increase in specific surface area, which enhances the material's UV absorption and adsorption selectivity for H2O and CO2. This phenomenon is of significant interest in materials science for applications like gas adsorption and separation (Tanaka & Fujioka, 2010).
Fabrication of Functional ZnO Nanostructures
Layered zinc hydroxides (LZHs) serve as precursors for fabricating functional ZnO nanostructures. Their unique layered structure and the ability to intercalate various anions make them suitable for synthesizing novel materials with potential applications in catalysis, photocatalysis, and other fields (Gordeeva et al., 2020).
Fluorescent Emission Properties
The hydrothermal reactions of certain compounds with zinc hydroxides can yield products with strong fluorescent emission properties. This opens up avenues for research in materials science, especially in areas requiring fluorescent materials, like sensor technology and display systems (Chen et al., 2001).
Hydrogen Production through Photocatalysis
ZnO/Zn(OH)2 macrostructures, synthesized through hydrothermal methods, show promise in photocatalytic water splitting applications, essential for hydrogen production. The photocatalytic activity of these materials indicates their potential in sustainable energy production (Wu et al., 2018).
properties
IUPAC Name |
(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRGWUUQAAZHW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556355 |
Source
|
Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(2-CL-Z)-OH | |
CAS RN |
118553-99-4 |
Source
|
Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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